

# An In-Depth Technical Guide to 1-Adamantaneacetyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Adamantaneacetyl chloride

Cat. No.: B020703

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This guide provides a comprehensive overview of **1-adamantaneacetyl chloride**, a key reagent in synthetic organic chemistry and drug discovery. It details the compound's core chemical properties, synthesis protocols, and primary applications, with a focus on its utility for researchers in the pharmaceutical and chemical sciences.

## Core Chemical Data

**1-Adamantaneacetyl chloride** is a derivative of adamantane, characterized by a rigid, tricyclic cage structure attached to an acetyl chloride functional group. This unique structure imparts notable physical and chemical properties.

Property	Data	Citations
Molecular Formula	C <sub>12</sub> H <sub>17</sub> ClO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	212.71 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
IUPAC Name	2-(1-adamantyl)acetyl chloride	<a href="#">[1]</a> <a href="#">[6]</a>
CAS Number	19835-38-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless liquid	<a href="#">[2]</a>
Boiling Point	110-111 °C at 2 Torr	<a href="#">[5]</a>
Density	~1.179 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a>
Canonical SMILES	C1C2CC3CC1CC(C2) (C3)CC(=O)Cl	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>

## Synthesis and Experimental Protocols

The most common and established method for synthesizing **1-adamantaneacetyl chloride** is through the reaction of 1-adamantaneacetic acid with a chlorinating agent, typically thionyl chloride (SOCl<sub>2</sub>).[\[1\]](#)[\[7\]](#)

Experimental Protocol: Synthesis via Thionyl Chloride

Objective: To synthesize **1-adamantaneacetyl chloride** from 1-adamantaneacetic acid.

Materials:

- 1-Adamantaneacetic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous solvent (e.g., toluene or dichloromethane)[\[8\]](#)
- Catalyst (optional, e.g., N,N-dimethylformamide (DMF) or pyridine)[\[1\]](#)
- Reaction flask with reflux condenser and gas outlet

- Heating mantle
- Vacuum distillation apparatus

Procedure:

- In a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1-adamantaneacetic acid in the chosen anhydrous solvent.[\[8\]](#)
- Slowly add an excess of thionyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature. For larger scales, gradual addition is crucial to control the exothermic reaction.[\[1\]](#)
- If a catalyst is used, a catalytic amount of DMF or pyridine can be added to accelerate the reaction.[\[1\]](#)
- Heat the reaction mixture to reflux (a common temperature is 70–80°C) and maintain for several hours (e.g., 8 hours) until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.[\[1\]](#)[\[8\]](#)
- After completion, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure. This can be done via rotary evaporation or azeotropic distillation with toluene.[\[7\]](#)[\[8\]](#)
- The crude **1-adamantaneacetyl chloride** product is then purified, typically by high-vacuum fractional distillation (e.g., at 0.1–1 mmHg and 80–90°C) to yield the pure compound as an oil or liquid.[\[1\]](#)

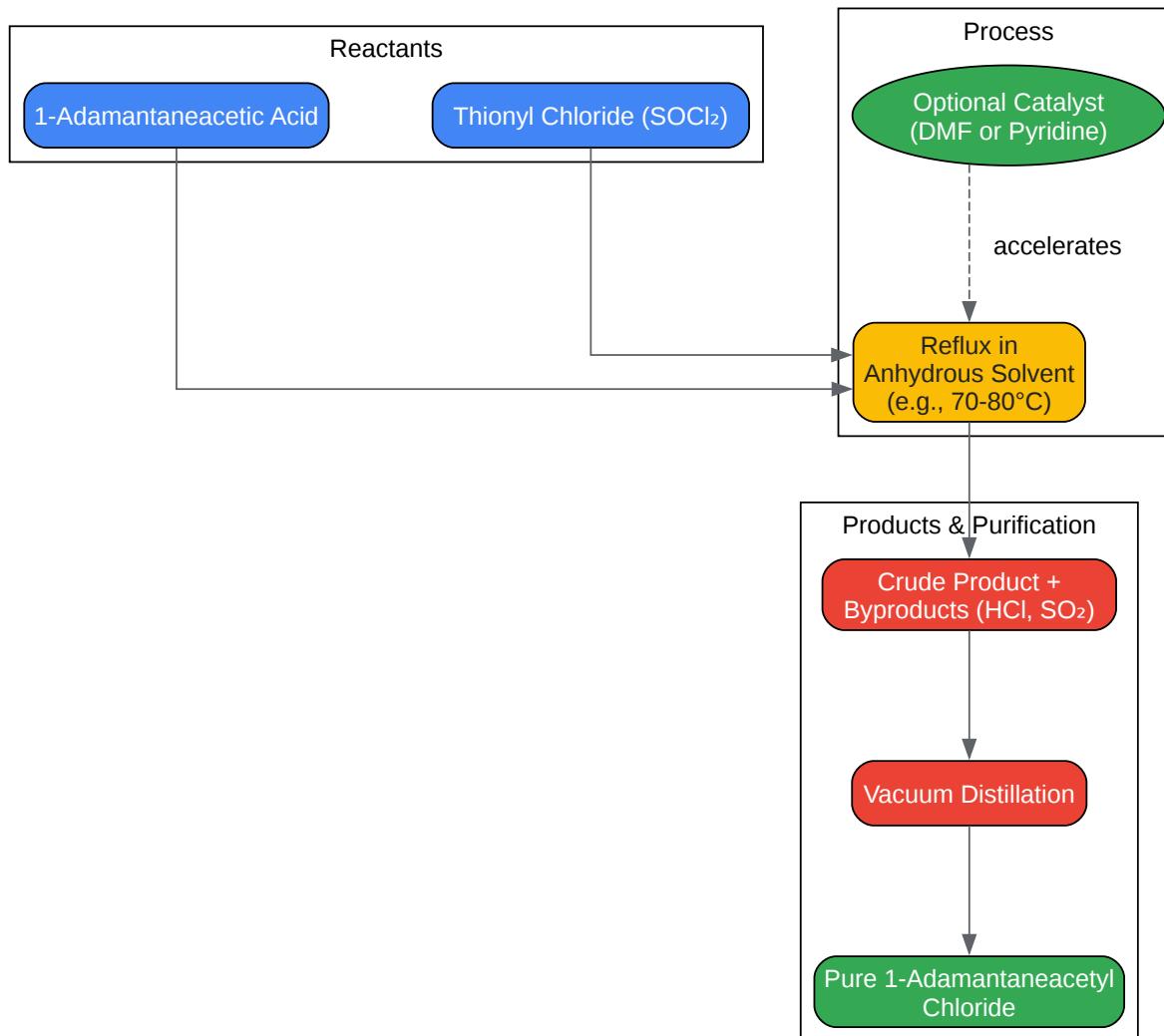
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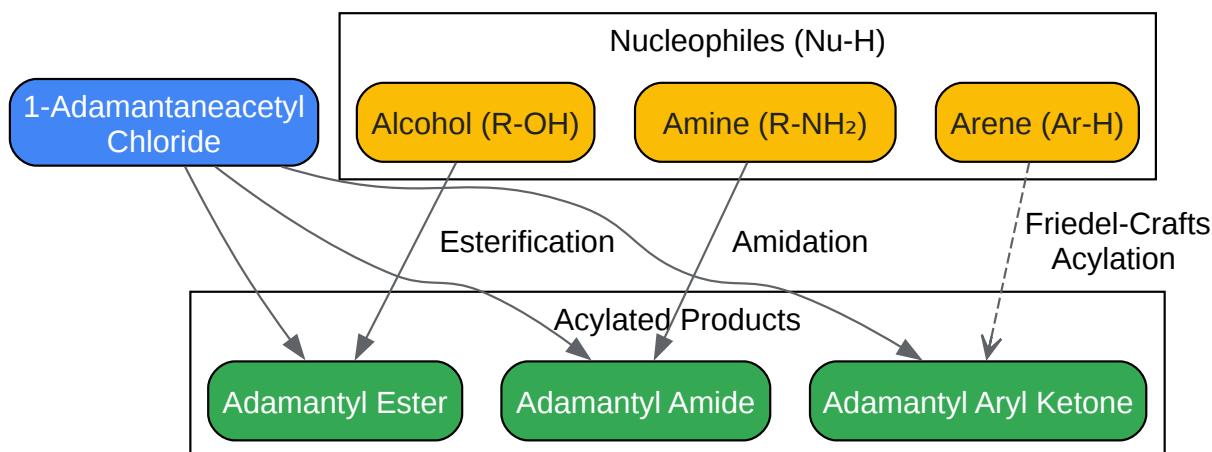
Diagram of the synthesis workflow for **1-adamantaneacetyl chloride**.

# Chemical Reactivity and Applications

Due to the highly electrophilic nature of its carbonyl carbon, **1-adamantaneacetyl chloride** is a potent acylating agent.<sup>[1]</sup> It readily participates in nucleophilic acyl substitution reactions.

## Key Reactions:

- Acylation: It reacts with nucleophiles such as alcohols, amines, and phenols to form the corresponding esters and amides, thereby introducing the bulky and lipophilic adamantane moiety into other molecules.<sup>[1]</sup>
- Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to produce adamantyl aryl ketones.<sup>[1]</sup>



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General reactivity of **1-adamantaneacetyl chloride** with various nucleophiles.

## Applications in Research and Drug Development:

The adamantane cage is a valued pharmacophore in medicinal chemistry due to its rigidity, metabolic stability, and lipophilicity, which can enhance a drug's pharmacokinetic properties, such as bioavailability and penetration of the blood-brain barrier.<sup>[1][9]</sup>

- Pharmaceutical Intermediate: **1-Adamantaneacetyl chloride** serves as a crucial building block for incorporating the adamantane group into new drug candidates, including potential antiviral and antitumor agents.[1][2]
- Enzyme Inhibition: The compound itself is a potent inhibitor of human  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1), an enzyme involved in glucocorticoid metabolism, making it a subject of interest for therapies targeting metabolic syndrome.[1][4]
- Drug Delivery Systems: Adamantane derivatives are used to develop drug delivery systems, and this reagent can be employed to attach the adamantane moiety as a molecular anchor. [1][10]
- Material Science: The rigid and stable nature of the adamantane structure makes it a useful component in the synthesis of novel polymers and materials with specific properties.[1]

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